molecular formula C15H21NO2 B2718459 N-(2-methoxy-2-phenylbutyl)cyclopropanecarboxamide CAS No. 1796951-24-0

N-(2-methoxy-2-phenylbutyl)cyclopropanecarboxamide

Cat. No.: B2718459
CAS No.: 1796951-24-0
M. Wt: 247.338
InChI Key: MGVPUMZNSIERGT-UHFFFAOYSA-N
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Description

N-(2-Methoxy-2-phenylbutyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a 2-methoxy-2-phenylbutyl substituent attached to the cyclopropane carboxamide core. Cyclopropane rings are known to confer conformational rigidity and metabolic stability, making such compounds attractive for drug discovery .

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-15(18-2,13-7-5-4-6-8-13)11-16-14(17)12-9-10-12/h4-8,12H,3,9-11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVPUMZNSIERGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1CC1)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the attainment of high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)cyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these processes are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-methoxy-2-phenylbutyl)cyclopropanecarboxamide with key analogs from the literature, focusing on structural motifs, synthesis, and biological activities.

Structural Features and Substituent Effects
Compound Name Substituents Molecular Formula Key Structural Features
N-(2-Methoxyphenyl)cyclopropanecarboxamide 2-Methoxyphenyl C₁₂H₁₄N₂O₂ Methoxy group enhances solubility; aromatic ring for π-π interactions
N-(Pyridin-2-yl)cyclopropanecarboxamide derivatives Pyridinyl + sulfonamide/boronates C₁₅H₁₈N₄O₃S (e.g., compound 19) Pyridine ring enables hydrogen bonding; sulfonamide enhances kinase inhibition
Tozasertib (VX-680) Piperazinyl + pyrimidine-thio linkage C₂₃H₂₈N₈OS Antineoplastic activity via kinase inhibition; cyclopropane stabilizes conformation
Lemborexant Fluorophenyl + pyridinyl C₂₂H₂₀F₂N₄O₂ Dual orexin receptor antagonist; fluorinated groups improve CNS penetration

Key Observations :

  • Bioactivity Drivers : Pyridinyl or sulfonamide groups (as in ) enhance kinase inhibition, while fluorinated aryl groups (e.g., lemborexant ) improve blood-brain barrier penetration.

Comparison with Target Compound :

  • asunaprevir’s cyclopropane-sulfonamide motif in hepatitis C treatment ).
  • Reduced polarity compared to pyridinyl derivatives (e.g., ) may limit solubility but improve bioavailability.

Biological Activity

N-(2-methoxy-2-phenylbutyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring structure, which contributes to its unique pharmacological properties. The compound has a molecular formula of C14H21NO3 and a molecular weight of 251.33 g/mol. The presence of the methoxy and phenyl groups enhances its lipophilicity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Binding : The compound is known to bind to specific receptors, modulating their activity. This can lead to alterations in signal transduction pathways that are crucial for various cellular responses.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which may contribute to its therapeutic effects in conditions such as inflammation and cancer .

Therapeutic Applications

This compound has been investigated for several potential therapeutic applications:

  • Anti-inflammatory Effects : Studies indicate that the compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Research shows that it can inhibit the proliferation of certain cancer cell lines, such as U937, suggesting potential use in oncology .
  • Analgesic Properties : The compound may also possess analgesic effects, which are beneficial in pain management therapies.

In Vitro Studies

A study highlighted the effectiveness of this compound in inhibiting the growth of U937 human myeloid leukemia cells without inducing cytotoxicity. This finding suggests that the compound selectively targets cancer cells while sparing normal cells, a desirable trait in cancer therapeutics .

In Vivo Studies

In animal models, the compound demonstrated significant reductions in inflammatory markers and pain responses. These studies provide evidence for its potential application in treating chronic pain and inflammatory disorders.

Data Summary

Activity Effect Reference
Anti-inflammatorySignificant reduction in markers
AnticancerInhibition of U937 cell growth
AnalgesicPain response reduction

Q & A

Q. What regulatory considerations apply to preclinical development?

  • Methodology :
  • Toxicity profiling : Follow OECD guidelines for acute oral toxicity in rodents, referencing banned cyclopropanecarboxamide derivatives with structural alerts (e.g., hepatotoxicity) .
  • Environmental impact : Assess biodegradability via OECD 301F tests to comply with EU REACH regulations .
  • Patenting : File composition-of-matter claims early, citing precedent from CFTR-targeted cyclopropanecarboxamide patents .

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